molecular formula C20H22O9 B083318 Trichocarpin CAS No. 10590-85-9

Trichocarpin

Cat. No. B083318
CAS RN: 10590-85-9
M. Wt: 406.4 g/mol
InChI Key: QJWRHLSORLOREK-BFMVXSJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichocarpin is a natural product that has been isolated from the roots of Trichosanthes kirilowii, a traditional Chinese medicinal plant. It has been found to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Novel Alkaloid Discovery

Research on Trichocarpin has led to the discovery of Trichocarpinine, a novel hetidine–hetisine type bisditerpenoid alkaloid isolated from Aconitum tanguticum var. trichocarpum. This discovery enhances our understanding of the chemical diversity and potential therapeutic applications of naturally occurring compounds (Lin et al., 2010).

Trichoderma spp. in Agriculture

In the field of agriculture, studies on Trichoderma spp. have shown their efficacy as biocontrol agents for plant disease management. Extensive research including genomics and metabolomics has been conducted to understand and improve the application of these fungi in crop treatments and management (Lorito et al., 2010).

Phenolic Glycosides Research

Trichocarpin is also a significant phenolic glucoside found in Populus trichocarpa. Understanding its properties contributes to the field of phytochemistry and could have implications for pharmaceutical development (Pearl, 1968).

Influence on Herbivore Behavior

Trichomes, structures in plants that include compounds like trichocarpin, have been studied for their influence on herbivore behavior and distribution. This research is crucial for understanding plant defense mechanisms and could have implications for agriculture and ecology (Eaton & Karban, 2014).

Role in Biological Control

Trichoderma spp., associated with trichocarpin, have been widely used in agricultural applications due to their biological control mechanism against plant diseases. The extensive research work on Trichoderma spp. presents the success of these fungi in plant growth enhancement, decomposition process, and bioremediation (Zin & Badaluddin, 2020).

properties

CAS RN

10590-85-9

Product Name

Trichocarpin

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

benzyl 5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C20H22O9/c21-9-15-16(23)17(24)18(25)20(29-15)28-14-7-6-12(22)8-13(14)19(26)27-10-11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1

InChI Key

QJWRHLSORLOREK-BFMVXSJESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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